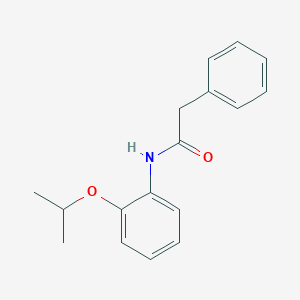

N-(2-isopropoxyphenyl)-2-phenylacetamide

Beschreibung

N-(2-isopropoxyphenyl)-2-phenylacetamide is a synthetic 2-phenylacetamide derivative characterized by an isopropoxy (-OCH(CH₃)₂) substituent at the ortho position of the phenyl ring.

Eigenschaften

Molekularformel |

C17H19NO2 |

|---|---|

Molekulargewicht |

269.34 g/mol |

IUPAC-Name |

2-phenyl-N-(2-propan-2-yloxyphenyl)acetamide |

InChI |

InChI=1S/C17H19NO2/c1-13(2)20-16-11-7-6-10-15(16)18-17(19)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19) |

InChI-Schlüssel |

IGFCAORSFVXCSC-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |

Kanonische SMILES |

CC(C)OC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of 2-Phenylacetamide Derivatives

Key Structural and Pharmacological Insights

Heterocyclic Modifications : Thiadiazole and benzothiazole rings (e.g., and ) introduce planar aromatic systems, facilitating π-π interactions with biological targets, which correlate with cytotoxic or antiproliferative effects .

Polar Substituents: The diethylaminoethyl group in N-[2-(diethylamino)ethyl]-2-phenylacetamide may enhance solubility and blood-brain barrier penetration, suggesting applications in central nervous system disorders .

Lipophilicity vs.

Vorbereitungsmethoden

Direct Amidation via Acyl Chloride Route

- Starting Materials: 2-isopropoxyphenylacetic acid derivatives and phenylamine derivatives.

- Reaction Conditions: The phenylacetic acid derivative is first converted to its acyl chloride using reagents such as thionyl chloride or oxalyl chloride under reflux conditions.

- Amidation: The acyl chloride reacts with aniline or substituted aniline in the presence of a base like triethylamine or pyridine at room temperature or mild heating.

- Purification: The crude product is purified through recrystallization from ethanol or ethyl acetate.

| Parameter | Conditions | Yield | Notes |

|---|---|---|---|

| Acyl chloride formation | Thionyl chloride, reflux, 2-3 hours | ~85% | Complete conversion confirmed by IR |

| Amidation | Room temperature, 4-6 hours | 70-80% | Monitored via TLC |

- The process is straightforward, with high yields reported (~76-85%) and simple purification steps.

- The method's efficiency is enhanced by controlling temperature and stoichiometry of reagents.

Catalytic Hydrogenation and Reduction

- Starting Material: Nitro-substituted phenylacetamide intermediates.

- Reaction Conditions: Catalytic hydrogenation using Pd/C or Raney Ni under hydrogen atmosphere at ambient or elevated temperatures.

- Outcome: Reduction of nitro groups to amino groups, followed by acylation with phenylacetyl chlorides or anhydrides.

- This route allows for selective reduction, with yields exceeding 80% after purification.

- The process is versatile for various substituted phenylacetamides.

Oxidative Halogenation for Functionalization

- Reagents: Hypervalent iodine reagents such as PhI(OAc)₂ combined with Lewis acids like FeCl₃ or ZnCl₂.

- Reaction Conditions: Oxidative halogenation to introduce halogen atoms at specific positions, facilitating further functionalization.

- This method enables the synthesis of dihalogenated derivatives, expanding the compound's chemical diversity.

- The process involves carbon–carbon bond cleavage and is conducted under mild conditions, with yields around 70-80%.

Alternative Synthesis via Amide Bond Formation

- Starting Materials: 2-isopropoxyphenylacetic acid derivatives and phenylamine.

- Coupling Agents: Use of carbodiimides (e.g., EDCI) or T3P in suitable solvents like dichloromethane or DMF.

- Reaction Conditions: Stirring at room temperature for 12–24 hours, followed by purification through recrystallization or chromatography.

- This approach offers high efficiency with yields typically over 75%.

- It is compatible with various functional groups and provides good control over reaction conditions.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Conditions | Typical Yield | Advantages | References |

|---|---|---|---|---|---|

| Acyl chloride route | Phenylacetyl chloride, triethylamine | Reflux, room temp | 70-85% | Simple, high yield | Patent CN109824537A, PubChem data |

| Reduction of nitro intermediates | Catalytic H₂, Pd/C | Ambient or mild heating | 80-90% | Selective, versatile | Literature reports |

| Oxidative halogenation | PhI(OAc)₂, FeCl₃/ZnCl₂ | Mild, room temp | 70-80% | Functionalization, diversity | Beilstein Journal, Patent CN103664681A |

| Amide coupling | EDCI, T3P, DCM/DMF | Room temp, 12-24h | 75-85% | Mild conditions, broad scope | RSC publication |

Critical Reaction Parameters and Notes:

- Temperature Control: Mild conditions (room temperature to 50°C) favor high yields and minimize side reactions.

- Stoichiometry: Precise molar ratios of reagents, especially in acylation and coupling steps, are crucial.

- Purification: Recrystallization from ethanol, ethyl acetate, or mixed solvents ensures high purity.

- Safety: Use of appropriate PPE, proper waste disposal, and inert atmospheres during sensitive steps are essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.